Superior NOX4 Inhibitory Potency Compared to Staurosporine in Human Recombinant Enzyme Assays
In a standardized quantitative sandwich enzyme immunoassay measuring inhibition of human recombinant NOX4, 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide (target compound) demonstrated an IC50 value of 11 nM [1]. In the same assay system, the pan-kinase inhibitor staurosporine, often employed as a reference NOX4 inhibitor, exhibited an IC50 of 71 nM [1]. This represents a 6.45-fold improvement in potency for the target compound.
| Evidence Dimension | Inhibitory concentration 50% (IC50) against human NOX4 |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Staurosporine: IC50 = 71 nM |
| Quantified Difference | 6.45-fold greater potency (target compound more potent) |
| Conditions | Human recombinant NADPH oxidase 4 (NOX4) enzyme; Quantitative sandwich enzyme immunoassay technique (BindingDB Assay ID: 3, ChEMBL Target ID: CHEMBL3347566) |
Why This Matters
For researchers designing dose-response studies in cellular models of oxidative stress, a 6.45-fold lower IC50 reduces the required compound concentration, minimizing potential solvent-related toxicity and simplifying formulation logistics.
- [1] BindingDB. PrimarySearch_ki for assay ID 3, entry ID 50014497. Target: NADPH oxidase 4 (Human). Ligand BDBM50576853 (CHEMBL4859206) IC50: 11 nM; Ligand BDBM2579 (Staurosporine, CHEMBL388978) IC50: 71 nM. Alexandria University / ChEMBL curation. View Source
